molecular formula C21H13ClO5S B12211615 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12211615
M. Wt: 412.8 g/mol
InChI Key: NQBGNSGDJZOEPL-NDENLUEZSA-N
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Description

2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that features a chlorophenyl group, a benzo-fused furan ring, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, with reagents like nitrating agents or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitrating agents like nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
  • 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
  • 2-[(3-Nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Uniqueness

2-[(3-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H13ClO5S

Molecular Weight

412.8 g/mol

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C21H13ClO5S/c22-15-6-4-5-14(11-15)12-20-21(23)18-10-9-16(13-19(18)26-20)27-28(24,25)17-7-2-1-3-8-17/h1-13H/b20-12-

InChI Key

NQBGNSGDJZOEPL-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3

Origin of Product

United States

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